3-Fluoro-N,N-dimethyl-5-vinylbenzamide
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Overview
Description
3-Fluoro-N,N-dimethyl-5-vinylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a fluorine atom at the third position, a dimethylamino group at the nitrogen atom, and a vinyl group at the fifth position of the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-N,N-dimethyl-5-vinylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluorobenzoyl chloride, N,N-dimethylamine, and a vinylating agent.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems for purification and quality control ensures the consistent production of high-quality compounds.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-N,N-dimethyl-5-vinylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The fluorine atom and vinyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzamides.
Scientific Research Applications
3-Fluoro-N,N-dimethyl-5-vinylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Fluoro-N,N-dimethyl-5-vinylbenzamide involves its interaction with specific molecular targets. The fluorine atom and vinyl group contribute to its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-N,N-dimethylbenzamide: Lacks the vinyl group, which may affect its reactivity and applications.
N,N-Dimethyl-5-vinylbenzamide: Lacks the fluorine atom, which may influence its chemical properties and biological activities.
3-Fluoro-N,N-dimethyl-4-vinylbenzamide: The position of the vinyl group is different, potentially leading to variations in reactivity and applications.
Uniqueness
3-Fluoro-N,N-dimethyl-5-vinylbenzamide is unique due to the specific combination of the fluorine atom and vinyl group at the designated positions
Properties
IUPAC Name |
3-ethenyl-5-fluoro-N,N-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO/c1-4-8-5-9(7-10(12)6-8)11(14)13(2)3/h4-7H,1H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIYSBTBUPWTYJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=CC(=C1)C=C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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